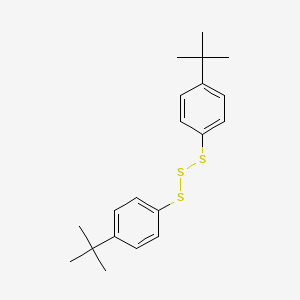![molecular formula C21H16BrNO3S B14705363 2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one CAS No. 24160-08-5](/img/structure/B14705363.png)
2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one is a chemical compound with the molecular formula C21H16BrNO3S. This compound is part of the dibenzoazepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one typically involves multiple steps, including the formation of the dibenzoazepine core followed by bromination and sulfonylation. One common synthetic route involves the intramolecular Friedel-Crafts acylation to form the dibenzoazepine core . The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions . The sulfonylation step involves the reaction with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding sulfides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS)
Sulfonylation: 4-methylbenzenesulfonyl chloride, pyridine or triethylamine
Major Products Formed
Substitution: Formation of amines or thiols derivatives
Oxidation: Formation of sulfoxides or sulfones
Coupling: Formation of biaryl compounds
Applications De Recherche Scientifique
2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one has various applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and receptor binding. The sulfonyl group may play a crucial role in its biological activity by enhancing its binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine
- 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Uniqueness
2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and sulfonyl groups makes it a versatile intermediate for further chemical modifications.
Propriétés
Numéro CAS |
24160-08-5 |
|---|---|
Formule moléculaire |
C21H16BrNO3S |
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
2-bromo-5-(4-methylphenyl)sulfonyl-6H-benzo[d][1]benzazepin-7-one |
InChI |
InChI=1S/C21H16BrNO3S/c1-14-6-9-16(10-7-14)27(25,26)23-13-21(24)18-5-3-2-4-17(18)19-12-15(22)8-11-20(19)23/h2-12H,13H2,1H3 |
Clé InChI |
ZOVLLBZIHDZBJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C3=CC=CC=C3C4=C2C=CC(=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


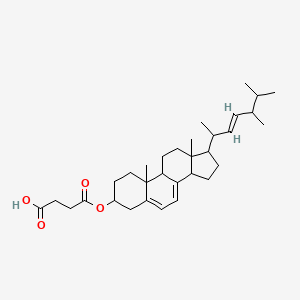
![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
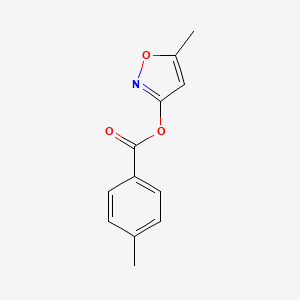
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
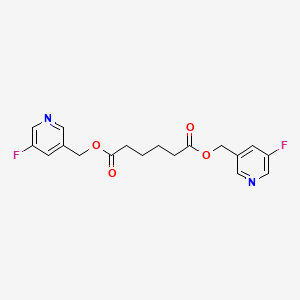
amino}benzoic acid](/img/structure/B14705315.png)
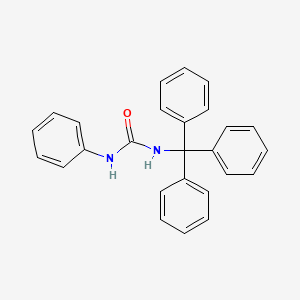




![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)

